molecular formula C10H12N5Na4O10P3S B13819321 P-P-sP-Ade-ddRibf.4Na+

P-P-sP-Ade-ddRibf.4Na+

Cat. No.: B13819321
M. Wt: 579.18 g/mol
InChI Key: XHGOPPWSTWXSKT-HAGVXKASSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

P-P-sP-Ade-ddRibf4Na+ is a synthetic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-P-sP-Ade-ddRibf.4Na+ involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of the nucleoside precursor, followed by the introduction of the phosphate groups and the final coupling to form the desired compound. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of P-P-sP-Ade-ddRibf.4Na+ may involve large-scale synthesis using automated equipment and stringent quality control measures. The process may include continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

P-P-sP-Ade-ddRibf.4Na+ can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of P-P-sP-Ade-ddRibf.4Na+ include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of P-P-sP-Ade-ddRibf4Na+ depend on the specific reaction conditions and reagents used

Scientific Research Applications

P-P-sP-Ade-ddRibf

    Chemistry: As a model compound for studying nucleic acid chemistry and reaction mechanisms.

    Biology: In research related to nucleic acid interactions, enzymatic processes, and cellular functions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Use in the development of diagnostic tools, biosensors, and other biotechnological applications.

Mechanism of Action

The mechanism of action of P-P-sP-Ade-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to P-P-sP-Ade-ddRibf.4Na+ include other nucleic acid derivatives and analogs, such as:

    Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.

    Deoxyadenosine monophosphate (dAMP): A nucleotide involved in DNA synthesis.

    Phosphorothioate oligonucleotides: Synthetic analogs used in antisense therapy.

Uniqueness

P-P-sP-Ade-ddRibf4Na+ is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N5Na4O10P3S

Molecular Weight

579.18 g/mol

IUPAC Name

tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O10P3S.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,28?;;;;/m0..../s1

InChI Key

XHGOPPWSTWXSKT-HAGVXKASSA-J

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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